6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Methoxylation: Addition of a methoxy group to the benzofuran ring.
Carboxylation: Introduction of a carboxylic acid group at the desired position.
These steps often require specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methanol and a base for methoxylation, and carbon dioxide or carboxylating agents for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Replacement of the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, while reduction could produce 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-methanol.
Scientific Research Applications
6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
- 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid
- 6-Bromo-2-methyl-1-benzofuran-3-carboxylic acid
Uniqueness
6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and methoxy groups, along with the carboxylic acid moiety, allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-5-10(11(13)14)6-3-9(15-2)7(12)4-8(6)16-5/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKLLHUCLEHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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